molecular formula C14H9BrF3N3O2 B12585075 Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- CAS No. 300405-13-4

Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-

Cat. No.: B12585075
CAS No.: 300405-13-4
M. Wt: 388.14 g/mol
InChI Key: SFHCORPHXGIFOO-UHFFFAOYSA-N
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Description

Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzenecarbohydrazonoylbromide core with a nitro and trifluoromethyl group attached to the phenyl ring, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by bromination and subsequent hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide group can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its versatility in various chemical reactions and research applications.

This detailed article provides a comprehensive overview of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

300405-13-4

Molecular Formula

C14H9BrF3N3O2

Molecular Weight

388.14 g/mol

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide

InChI

InChI=1S/C14H9BrF3N3O2/c15-13(9-4-2-1-3-5-9)20-19-11-7-6-10(14(16,17)18)8-12(11)21(22)23/h1-8,19H

InChI Key

SFHCORPHXGIFOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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